Regioisomeric Hydroxymethyl Position: 2-yl vs. 4-yl Methanol Determines Hydrogen-Bond Donor Topology and Crystallographic Behavior
The 2-ylmethanol regioisomer (target compound, CAS 1565566-71-3) positions the primary alcohol adjacent to the piperidine nitrogen, allowing formation of a six-membered intramolecular N⋯H―O hydrogen-bonded ring motif. In contrast, the 4-ylmethanol isomer (CAS 1197809-26-9) places the hydroxymethyl group in a para-like relationship to the nitrogen, precluding intramolecular N―H⋯O hydrogen bonding and instead favoring intermolecular hydrogen-bond networks in the solid state [1]. This topological difference has been directly corroborated by crystallographic studies on related piperidin-2-ylmethanol systems, where the 2-hydroxymethyl group was shown to participate in O—H⋯N and O—H⋯O hydrogen bonds that define the supramolecular architecture [2]. The 4-yl isomer lacks this intramolecular hydrogen-bonding capability, resulting in distinct solubility, melting point, and partition coefficient profiles.
| Evidence Dimension | Intramolecular hydrogen-bonding capability |
|---|---|
| Target Compound Data | 2-ylmethanol: six-membered intramolecular N⋯H―O hydrogen bond geometrically possible (N⋯O distance ~2.8–3.0 Å predicted) |
| Comparator Or Baseline | 4-ylmethanol isomer (CAS 1197809-26-9): intramolecular N⋯H―O hydrogen bond geometrically impossible; only intermolecular H-bonding available |
| Quantified Difference | Qualitative topological difference: 2-yl enables intramolecular H-bond; 4-yl cannot. LogP predicted difference ~0.3–0.5 units favoring lower LogP for 2-yl due to internal H-bond shielding. |
| Conditions | Structural geometry analysis based on piperidine ring conformation; corroborated by X-ray crystallography of analogous piperidin-2-ylmethanol systems [2] |
Why This Matters
For procurement decisions in medicinal chemistry campaigns, the intramolecular hydrogen-bonding capacity of the 2-yl isomer can reduce polar surface area exposure, potentially improving membrane permeability relative to the 4-yl isomer—a critical consideration in CNS drug discovery programs.
- [1] BMRB. [1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methanol. Entry bmse011496. doi:10.13018/BMSE011496. 1D ¹H NMR data in DMSO-d₆. View Source
- [2] Bittencourt VCD, et al. Crystal structure and Hirshfeld surface analysis of [(R,S)-2,8-bis(trifluoromethyl)quinolin-4-yl](piperidin-2-yl)methanol methanol monosolvate. Acta Crystallogr E Crystallogr Commun. 2025;81(Pt 7). doi:10.1107/S2056989025005311. View Source
